molecular formula C22H16 B14637572 6A,6B-Dihydropicene CAS No. 55657-52-8

6A,6B-Dihydropicene

Cat. No.: B14637572
CAS No.: 55657-52-8
M. Wt: 280.4 g/mol
InChI Key: LQIUORAIZLFLGT-UHFFFAOYSA-N
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Description

6A,6B-Dihydropicene is a chemical compound known for its unique structure and properties It is a derivative of picene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B-Dihydropicene typically involves the hydrogenation of picene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 6A and 6B positions without affecting other parts of the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6A,6B-Dihydropicene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Further reduction of this compound can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Fully hydrogenated picene derivatives.

    Substitution: Halogenated picene derivatives.

Scientific Research Applications

6A,6B-Dihydropicene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 6A,6B-Dihydropicene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydrogenation at the 6A and 6B positions enhances its ability to interact with these targets, potentially leading to various biological activities. The pathways involved may include oxidative stress modulation and inhibition of specific enzymes.

Comparison with Similar Compounds

    Picene: The parent compound of 6A,6B-Dihydropicene, known for its aromatic properties.

    6A,6B-Dihydrobenzo[a]pyrene: Another hydrogenated derivative with similar structural features.

    6A,6B-Dihydroanthracene: A simpler hydrogenated polycyclic aromatic hydrocarbon.

Uniqueness: this compound stands out due to its specific hydrogenation pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring selective reactivity and stability.

Properties

CAS No.

55657-52-8

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

6a,6b-dihydropicene

InChI

InChI=1S/C22H16/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14,21-22H

InChI Key

LQIUORAIZLFLGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3C2=CC=C4C3C=CC5=CC=CC=C54

Origin of Product

United States

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